An In-depth Technical Guide to N-Phenyltetrahydro-2H-pyran-4-amine Hydrochloride: Structure, Synthesis, and Applications
An In-depth Technical Guide to N-Phenyltetrahydro-2H-pyran-4-amine Hydrochloride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this document synthesizes information on its core chemical scaffold, proposes robust synthetic routes based on established chemical principles, and discusses its potential applications.
Introduction to the Tetrahydropyran-4-amine Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry. Its saturated, non-planar structure can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and reduced off-target toxicity. The incorporation of an amine functionality at the 4-position creates a versatile building block, Tetrahydro-2H-pyran-4-amine, which serves as a precursor for a wide range of more complex molecules. The hydrochloride salt form of these amines enhances their stability and aqueous solubility, making them easier to handle and formulate.[1]
This guide focuses on the N-phenyl derivative, N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride. While this specific compound is not extensively cataloged, its synthesis and properties can be reliably predicted from its constituent parts: the foundational Tetrahydro-2H-pyran-4-amine and the well-understood principles of N-arylation.
Chemical Structure and Nomenclature
A clear understanding of the molecule begins with its precise structure and systematic name.
Chemical Structure
The structure consists of a central tetrahydropyran ring with a phenylamino group attached to the 4-position. The amine is protonated to form the hydrochloride salt.
Structure of N-Phenyltetrahydro-2H-pyran-4-amine Hydrochloride
Caption: 2D structure of N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride.
IUPAC Name
The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is:
N-phenyl-tetrahydro-2H-pyran-4-amine hydrochloride
Synonyms for the core amine structure include N-phenyl-oxan-4-amine.
Physicochemical Properties
The properties of the parent compound, Tetrahydro-2H-pyran-4-amine hydrochloride, are well-documented. Based on these, we can predict the properties of the N-phenyl derivative.
Properties of Tetrahydro-2H-pyran-4-amine Hydrochloride (Precursor)
| Property | Value | Reference(s) |
| CAS Number | 33024-60-1 | [1][2][3] |
| Molecular Formula | C₅H₁₂ClNO | [1][3] |
| Molecular Weight | 137.61 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 218-219 °C | [2] |
| Solubility | Soluble in water | [1] |
| SMILES | Cl.NC1CCOCC1 | [1][2] |
Predicted Properties of N-Phenyltetrahydro-2H-pyran-4-amine Hydrochloride
The addition of a phenyl group is expected to increase the molecular weight and lipophilicity (logP), and likely alter the melting point.
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₁H₁₆ClNO | Addition of a C₆H₅ group and removal of one H from the amine. |
| Molecular Weight | 213.71 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for hydrochloride salts of organic amines. |
| logP (octanol/water) | ~2.5 - 3.5 | The phenyl group significantly increases lipophilicity compared to the parent amine. |
| Aqueous Solubility | Moderately soluble | The hydrochloride salt form enhances solubility, but the phenyl group will decrease it compared to the precursor. |
| SMILES | Cl.c1ccc(cc1)NC1CCOCC1 | Standard representation of the structure. |
Synthesis and Manufacturing
There is no standard, commercially documented synthesis for N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride. However, it can be readily prepared from commercially available starting materials via well-established synthetic routes. The general approach involves the synthesis of the precursor amine followed by an N-arylation reaction.
Synthesis of the Precursor: Tetrahydro-2H-pyran-4-amine
A common and efficient method for synthesizing the precursor is the reductive amination of Tetrahydro-4H-pyran-4-one.
Protocol: Reductive Amination of Tetrahydro-4H-pyran-4-one
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Reaction Setup: To a solution of Tetrahydro-4H-pyran-4-one in a suitable solvent such as methanol, add an aqueous solution of ammonium formate.
-
Catalyst Addition: Add a palladium on activated carbon catalyst (10% Pd/C).
-
Reaction: Stir the mixture vigorously at room temperature overnight. The reaction proceeds via the in-situ formation of an imine, which is then reduced by the palladium catalyst and formate.
-
Workup: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Isolation: The resulting free base, Tetrahydro-2H-pyran-4-amine, can be purified or used directly in the next step.
Workflow for Precursor Synthesis
Caption: Reductive amination workflow for precursor synthesis.
Proposed Synthetic Routes for N-Arylation
Two highly effective and widely used methods for the N-arylation of amines are the Buchwald-Hartwig amination and direct reductive amination with a ketone/aniline pair.
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[4][5][6][7] It involves the reaction of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine ligand, and a base.
Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine Tetrahydro-2H-pyran-4-amine, an aryl halide (e.g., bromobenzene or chlorobenzene), a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS).[8]
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Reaction: Heat the mixture with stirring. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with a suitable solvent like ether, and filter. The filtrate is then washed, dried, and concentrated.
-
Purification: The crude N-Phenyltetrahydro-2H-pyran-4-amine is purified by column chromatography.
Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
This one-pot method involves the reaction of a ketone (Tetrahydro-4H-pyran-4-one) with an aniline in the presence of a reducing agent.[9][10][11][12][13]
Protocol: Direct Reductive Amination with Aniline
-
Reaction Setup: Combine Tetrahydro-4H-pyran-4-one and aniline in a suitable solvent (e.g., methanol or dichloromethane).
-
Imine Formation: Add a dehydrating agent or use conditions that favor imine formation (e.g., molecular sieves or a Dean-Stark trap with toluene). A catalytic amount of acid can accelerate this step.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to the reaction mixture. These reagents selectively reduce the in-situ formed iminium ion over the ketone.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with a basic aqueous solution (e.g., sodium bicarbonate). Extract the product with an organic solvent.
-
Purification: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
Workflow for Direct Reductive Amination
Caption: Direct reductive amination workflow.
Formation of the Hydrochloride Salt
To obtain the final product, the purified N-Phenyltetrahydro-2H-pyran-4-amine (free base) is converted to its hydrochloride salt.
Protocol: Salt Formation
-
Dissolve the purified free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in the same solvent or bubble dry HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Applications in Research and Drug Development
The N-Phenyltetrahydro-2H-pyran-4-amine scaffold is a valuable building block for the synthesis of novel chemical entities for drug discovery. The combination of the drug-like tetrahydropyran ring and the N-aryl amine motif is found in a variety of biologically active compounds. Potential applications include:
-
Scaffold for Kinase Inhibitors: The N-aryl amine structure is a common feature in many kinase inhibitors, where it can form key hydrogen bonds in the ATP-binding pocket of the enzyme.
-
GPCR Ligands: The lipophilic nature of the phenyl group combined with the basic amine makes this scaffold suitable for targeting G-protein coupled receptors.
-
Ion Channel Modulators: The structure can be elaborated to create compounds that interact with various ion channels in the central and peripheral nervous systems.
-
Fragment-Based Drug Discovery: This molecule can serve as a starting fragment for the development of more potent and selective drug candidates.
Conclusion
N-Phenyltetrahydro-2H-pyran-4-amine hydrochloride, while not a widely cataloged chemical, represents an important and accessible building block for medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through modern synthetic methods such as the Buchwald-Hartwig amination or direct reductive amination. The physicochemical properties of this compound, particularly its balance of lipophilicity and aqueous solubility (as the hydrochloride salt), make it an attractive scaffold for the development of novel therapeutics. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and utilize this promising chemical entity in their research endeavors.
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